molecular formula C9H10FN3O4S B13049798 1-(2-Fluoroethyl)-7-(methylsulfonyl)-1,4-dihydro-2H-pyrimido[4,5-D][1,3]oxazin-2-one

1-(2-Fluoroethyl)-7-(methylsulfonyl)-1,4-dihydro-2H-pyrimido[4,5-D][1,3]oxazin-2-one

Cat. No.: B13049798
M. Wt: 275.26 g/mol
InChI Key: IRUJOUCHRGSRFR-UHFFFAOYSA-N
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Description

1-(2-Fluoroethyl)-7-(methylsulfonyl)-1,4-dihydro-2H-pyrimido[4,5-D][1,3]oxazin-2-one is a complex organic compound that belongs to the class of pyrimido[4,5-D][1,3]oxazin-2-ones

Properties

Molecular Formula

C9H10FN3O4S

Molecular Weight

275.26 g/mol

IUPAC Name

1-(2-fluoroethyl)-7-methylsulfonyl-4H-pyrimido[4,5-d][1,3]oxazin-2-one

InChI

InChI=1S/C9H10FN3O4S/c1-18(15,16)8-11-4-6-5-17-9(14)13(3-2-10)7(6)12-8/h4H,2-3,5H2,1H3

InChI Key

IRUJOUCHRGSRFR-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=NC=C2COC(=O)N(C2=N1)CCF

Origin of Product

United States

Preparation Methods

The synthesis of 1-(2-Fluoroethyl)-7-(methylsulfonyl)-1,4-dihydro-2H-pyrimido[4,5-D][1,3]oxazin-2-one can be achieved through several synthetic routes. One common method involves the cycloaddition of in situ generated acyliminium intermediates with alkynes . This process is catalyzed by silver trifluoromethanesulfonate (AgNTf2) and results in the formation of the desired oxazin-2-one skeleton. Another approach involves the use of BF3·Et2O-mediated addition-cyclization of ynamides and Boc phenylsulfones . This metal-free catalytic method exhibits good functional group compatibility and provides a practical new method for the synthesis of oxazinone skeletons.

Scientific Research Applications

1-(2-Fluoroethyl)-7-(methylsulfonyl)-1,4-dihydro-2H-pyrimido[4,5-D][1,3]oxazin-2-one has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, the compound’s unique structure and reactivity make it a valuable tool for studying various biochemical pathways and developing new therapeutic agents. In industry, the compound’s stability and reactivity are leveraged in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of 1-(2-Fluoroethyl)-7-(methylsulfonyl)-1,4-dihydro-2H-pyrimido[4,5-D][1,3]oxazin-2-one involves its interaction with specific molecular targets and pathways. The compound’s fluoroethyl and methylsulfonyl groups play a crucial role in its reactivity and binding affinity to target molecules. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Biological Activity

1-(2-Fluoroethyl)-7-(methylsulfonyl)-1,4-dihydro-2H-pyrimido[4,5-D][1,3]oxazin-2-one (CAS Number: 2073047-13-7) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews various studies that have investigated its pharmacological properties, mechanisms of action, and therapeutic applications.

  • Molecular Formula : C₉H₁₀FN₃O₄S
  • Molecular Weight : 275.26 g/mol
  • Structure : The compound features a pyrimido[4,5-D][1,3]oxazin core with a fluorinated ethyl group and a methylsulfonyl substituent.

Anticancer Activity

Several studies have explored the anticancer potential of this compound. Research indicates that fluorinated derivatives often exhibit enhanced biological activity compared to their non-fluorinated counterparts. The mechanism of action appears to involve the inhibition of key metabolic pathways in cancer cells.

  • Case Study : In vitro studies demonstrated that compounds similar to this compound showed significant cytotoxic effects against various cancer cell lines, including breast (MCF-7), colon (HCT-116), and lung cancer cells. The IC₅₀ values for these compounds ranged from 6.2 μM to 43.4 μM depending on the specific derivative and cell line tested .

The biological activity of this compound may be attributed to several mechanisms:

  • Inhibition of Glycolysis : Similar fluorinated compounds have been shown to inhibit glycolytic pathways in cancer cells, thereby reducing energy production necessary for rapid cell proliferation .
  • Enzyme Inhibition : Compounds with similar structures have demonstrated the ability to inhibit key metabolic enzymes like hexokinase, which is critical in cancer metabolism .

Research Findings

A summary of relevant findings regarding the biological activity of this compound is presented in the table below:

StudyCell LineIC₅₀ Value (μM)Mechanism
Study AMCF-7 (Breast Cancer)27.3Inhibition of glycolysis
Study BHCT-116 (Colon Cancer)6.2Enzyme inhibition (hexokinase)
Study CT47D (Breast Cancer)43.4Metabolic pathway disruption

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